molecular formula C20H19BrN2O3 B11321459 7-bromo-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide

7-bromo-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11321459
M. Wt: 415.3 g/mol
InChI Key: BTLFVVBJKBAVCF-UHFFFAOYSA-N
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Description

7-bromo-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a phenylethyl group attached to the chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like cesium carbonate (Cs2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines. The reactions are typically conducted under controlled temperatures and in the presence of solvents like DMF or ethanol.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted chromene derivatives.

Scientific Research Applications

7-bromo-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and gene expression. The presence of the dimethylamino group allows it to interact with biological membranes and proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core, which imparts specific chemical and biological properties. The combination of the bromine atom, dimethylamino group, and phenylethyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H19BrN2O3

Molecular Weight

415.3 g/mol

IUPAC Name

7-bromo-N-[2-(dimethylamino)-2-phenylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19BrN2O3/c1-23(2)16(13-6-4-3-5-7-13)12-22-20(25)19-11-17(24)15-9-8-14(21)10-18(15)26-19/h3-11,16H,12H2,1-2H3,(H,22,25)

InChI Key

BTLFVVBJKBAVCF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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